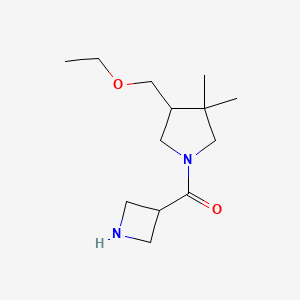

Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

CAS No.: 2097994-65-3

Cat. No.: VC3201600

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097994-65-3 |

|---|---|

| Molecular Formula | C13H24N2O2 |

| Molecular Weight | 240.34 g/mol |

| IUPAC Name | azetidin-3-yl-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C13H24N2O2/c1-4-17-8-11-7-15(9-13(11,2)3)12(16)10-5-14-6-10/h10-11,14H,4-9H2,1-3H3 |

| Standard InChI Key | TYYVSSZCDYJVTD-UHFFFAOYSA-N |

| SMILES | CCOCC1CN(CC1(C)C)C(=O)C2CNC2 |

| Canonical SMILES | CCOCC1CN(CC1(C)C)C(=O)C2CNC2 |

Introduction

Chemical Identity and Properties

Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone is a complex organic compound belonging to both the azetidine and pyrrolidine classes of heterocyclic amines. These structural elements combine to create a molecule with distinct chemical and biological properties that warrant detailed investigation for potential therapeutic applications.

Basic Identification Parameters

The compound is uniquely identified through several chemical identifiers that allow for precise recognition in chemical databases and literature:

| Parameter | Value |

|---|---|

| CAS Number | 2097994-65-3 |

| Molecular Formula | C13H24N2O2 |

| Molecular Weight | 240.34 g/mol |

| VCID | VC3201600 |

This table provides the fundamental identifiers necessary for unambiguous reference to this specific chemical entity in research contexts.

Structural Features

The molecular structure of Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone consists of several key components:

-

An azetidine ring, which is a four-membered heterocyclic structure containing one nitrogen atom and three carbon atoms .

-

A pyrrolidine moiety, which is a five-membered ring containing one nitrogen atom.

-

The pyrrolidine ring features specific modifications:

-

3,3-dimethyl substituents that increase lipophilicity

-

A 4-(ethoxymethyl) group that may enhance certain pharmacokinetic properties

-

-

A methanone (carbonyl) linkage connecting the azetidine and pyrrolidine rings.

These structural elements combine to create a unique molecular architecture that likely influences the compound's chemical reactivity, biological activity, and potential therapeutic applications.

Chemical Characteristics and Reactivity

The chemical behavior of Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone is influenced by its constituent functional groups and their arrangement within the molecular framework.

Azetidine Component

The azetidine ring present in the compound contributes significant structural and chemical properties. Azetidines are characterized by:

-

Ring strain due to the four-membered cyclic structure, which increases reactivity compared to larger nitrogen heterocycles.

-

Basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions.

-

Conformational rigidity that may enhance binding specificity to biological targets .

Azetidines generally exhibit characteristics of secondary amines, though the ring strain modifies their reactivity patterns compared to acyclic secondary amines. This is particularly relevant when considering the compound's potential interactions with biological systems, where conformational constraints can significantly impact receptor binding profiles.

Pyrrolidine Component

The substituted pyrrolidine moiety in Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone contributes additional chemical features:

-

The 3,3-dimethyl substitution creates a quaternary carbon that increases steric bulk and lipophilicity.

-

The 4-(ethoxymethyl) group introduces an ether functionality that can serve as a hydrogen bond acceptor.

-

The pyrrolidine nitrogen possesses basic properties and can engage in hydrogen bonding interactions.

Methanone Bridge

The carbonyl group connecting the azetidine and pyrrolidine components:

-

Acts as a rigid linker that constrains the relative orientation of the two heterocyclic rings.

-

Serves as a hydrogen bond acceptor through its oxygen atom.

-

Influences the electron distribution across the molecule, potentially affecting its interactions with biological targets.

The combination of these structural elements results in a compound with unique physicochemical properties that distinguish it from other heterocyclic compounds and may contribute to its potential biological activities.

| Parameter | Consideration |

|---|---|

| Temperature | Moderate temperatures may be required to avoid ring-opening of the strained azetidine |

| Solvent Selection | Polar aprotic solvents like DMF or dichloromethane may facilitate coupling reactions |

| Catalysts | Coupling agents like DCC/HOBt or HATU might enhance yields in amide formation |

| Reaction Time | Extended reaction times may be necessary for complete conversion |

| Purification | Column chromatography followed by recrystallization to ensure high purity |

These parameters would need to be optimized to achieve high yields and purity of the final compound.

Research Applications

Current and potential research applications of Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone span multiple scientific disciplines, reflecting its unique structural and chemical properties.

Pharmaceutical Research

In pharmaceutical research, the compound may serve various functions:

-

As a building block for creating libraries of heterocyclic compounds with potential therapeutic applications.

-

As a lead compound for structure-activity relationship studies aimed at developing more potent or selective derivatives.

-

As a tool for exploring specific biological pathways or receptor targets.

Chemical Research

The compound also presents opportunities for advancing chemical knowledge:

-

Studying the reactivity patterns of strained heterocyclic systems under various conditions.

-

Investigating novel synthetic methodologies for efficiently constructing complex heterocyclic architectures.

-

Exploring the conformational preferences and dynamics of systems containing both azetidine and pyrrolidine rings.

Analytical Chemistry Applications

From an analytical perspective, the compound may serve as:

-

A reference standard for developing and validating analytical methods for heterocyclic compounds.

-

A model compound for studying the fragmentation patterns of complex heterocycles in mass spectrometry.

-

A test substrate for evaluating the resolution capabilities of new chromatographic techniques.

Analytical Characterization Methods

Proper characterization of Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone is essential for confirming its identity, assessing its purity, and validating its structural features for research applications.

Spectroscopic Methods

Several spectroscopic techniques are likely valuable for characterizing this compound:

Chromatographic Methods

Chromatographic techniques would be essential for assessing purity and for separation purposes:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC with appropriate column selection would allow for purity assessment.

-

Preparative HPLC might be employed for final purification steps.

-

-

Gas Chromatography (GC):

-

If the compound has sufficient volatility, GC might be used for purity analysis.

-

GC-MS would combine separation with structural confirmation.

-

X-ray Crystallography

If suitable crystals can be obtained, X-ray crystallography would provide definitive confirmation of:

-

The three-dimensional structure of the molecule.

-

Bond lengths and angles within the heterocyclic rings.

-

The spatial relationship between the azetidine and pyrrolidine components.

This information would be particularly valuable for understanding structure-activity relationships in biological contexts.

Comparative Analysis with Related Compounds

Understanding Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone in the context of structurally related compounds provides valuable insights into its unique properties and potential applications.

Comparison with Other Azetidine Derivatives

Azetidine itself is a four-membered heterocyclic compound containing one nitrogen atom . When comparing our compound to simpler azetidine derivatives:

-

Azetidine (C3H7N, MW: 57.096 g/mol) is the basic structural unit without additional functionalization .

-

Azetidine hydrochloride (C3H8ClN, MW: 93.554 g/mol) represents a common salt form with different solubility properties .

-

Our compound incorporates the azetidine ring as part of a much more complex structure with a molecular weight of 240.34 g/mol.

The increased molecular complexity in Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone likely results in distinct physical properties and biological activities compared to simpler azetidine derivatives.

Comparison with Similar Heterocyclic Compounds

The structure of Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone can be compared with Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone, which has been studied more extensively:

| Feature | Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone | Azetidin-3-yl(3-(fluoromethyl)piperidin-1-yl)methanone |

|---|---|---|

| Molecular Formula | C13H24N2O2 | C10H17FN2O |

| Molecular Weight | 240.34 g/mol | 200.25 g/mol |

| Heterocyclic Component | Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) |

| Key Substituent | Ethoxymethyl group | Fluoromethyl group |

| Additional Features | 3,3-dimethyl groups | None specified |

These structural differences likely lead to distinct pharmacological profiles and applications.

Future Research Directions

The study of Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone presents several promising avenues for future research that could expand our understanding of this compound and potentially lead to valuable applications.

Structure-Activity Relationship Studies

-

Synthesis of structural analogs with variations in:

-

The substitution pattern on the pyrrolidine ring.

-

The nature of the linking group between the heterocyclic components.

-

The size and nature of the heterocyclic rings themselves.

-

-

Evaluation of these analogs for biological activity to establish structure-activity relationships that could guide future drug design efforts.

Mechanism of Action Investigations

-

Identification of potential biological targets through screening against panels of receptors, enzymes, and ion channels.

-

Detailed binding studies to characterize interactions with identified targets.

-

Computational modeling to predict binding modes and guide rational design of improved derivatives.

Synthetic Methodology Development

-

Exploration of more efficient synthetic routes to prepare the compound and its analogs.

-

Development of stereoselective methods to access specific stereoisomers if stereogenic centers are present.

-

Investigation of green chemistry approaches to improve the sustainability of the synthetic processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume